Cas no 88284-48-4 (2-(Trimethylsilyl)phenyl trifluoromethanesulfonate)

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate structure
88284-48-4 structure
商品名:2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
CAS番号:88284-48-4
MF:C10H13F3O3SSi
メガワット:298.354133367538
MDL:MFCD00799598
CID:709384
PubChem ID:24870661

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

    • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
    • 2-(trimethylsilyl)phenyl trifluoromethane-sulfona
    • 2-(Trimethylsilyl)phenyl Triflate
    • Trifluoromethanesulfonic Acid 2-(Trimethylsilyl)phenyl Ester
    • 2-(Trimethylsilyl)phenyl Triflate Trifluoromethanesulfonic Acid 2-(Trimethylsilyl)phenyl Ester
    • (2-trimethylsilylphenyl) trifluoromethanesulfonate
    • Methanesulfonic acid, trifluoro-, 2-(trimethylsilyl)phenyl ester
    • PubChem19807
    • C10H13F3O3SSi
    • XBHPFCIWRHJDCP-UHFFFAOYSA-N
    • BCP10118
    • 4086AC
    • (TRIMETHYLSILYL)PHENYL TRIFLATE
    • TRA0000170
    • FCH2711571
    • PC450251
    • EN001653
    • SY057456
    • ST2413631
    • AX8063
    • Methanesulfonic acid, trifluoro-, 2-(trimethylsilyl)phenyl ester (9CI)
    • (Trimethylsilyl)phenyl trifluoromethanesulfonate
    • 2-(Trimethylsilyl)phenyl 2,2,2-trifluoroacetate
    • 2-(Trimethylsilyl)phenyl trifluormethanesulfonate
    • 2-(Trimethylsilyl)phenyl trifluoromethansulfonate
    • Acetic acid, 2,2,2-trifluoro-, 2-(trimethylsilyl)phenyl ester
    • Acetic acid, trifluoro-, 2-(trimethylsilyl)phenyl ester
    • o-Trimethylsilylphenyl triflate
    • 88284-48-4
    • DS-16426
    • 2-(trimethylsilyl)phenyl trifluoro-methane sulfonate
    • DB-023683
    • MFCD00799598
    • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, 97%
    • AKOS015856668
    • CS-W007378
    • T2089
    • SCHEMBL1713611
    • 2-(Trimethylsilyl)phenyltrifluoromethanesulfonate
    • 2-(trimethylsilyl)phenyl trifluoromethane sulfonate
    • DTXSID00391985
    • MDL: MFCD00799598
    • インチ: 1S/C10H13F3O3SSi/c1-18(2,3)9-7-5-4-6-8(9)16-17(14,15)10(11,12)13/h4-7H,1-3H3
    • InChIKey: XBHPFCIWRHJDCP-UHFFFAOYSA-N
    • ほほえんだ: O=S(C(F)(F)F)(OC1C([Si](C)(C)C)=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 298.030676g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 298.030676g/mol
  • 単一同位体質量: 298.030676g/mol
  • 水素結合トポロジー分子極性表面積: 51.8Ų
  • 重原子数: 18
  • 複雑さ: 381
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.229 g/mL at 25 °C(lit.)
  • ふってん: 70 °C/2 mmHg(lit.)
  • フラッシュポイント: 華氏温度:204.8°f
    摂氏度:96°c
  • 屈折率: n20/D 1.456(lit.)
  • PSA: 51.75000
  • LogP: 3.54100
  • ようかいせい: 未確定
  • かんど: 空気に敏感である

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate セキュリティ情報

  • 記号: GHS05
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H314
  • 警告文: P280,P305+P351+P338,P310
  • 危険物輸送番号:UN 3265 8/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 34
  • セキュリティの説明: S26; S27; S36/37/39; S45
  • 危険物標識: C
  • ちょぞうじょうけん:Inert atmosphere,2-8°C
  • リスク用語:R34
  • 危険レベル:8
  • 包装グループ:II

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A294211-250mg
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
250mg
$5.0 2025-02-25
Ambeed
A294211-5g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
5g
$29.0 2025-02-25
Chemenu
CM138147-10g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
10g
$78 2023-01-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2089-1g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95.0%(GC)
1g
¥540.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045615-25g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 98%
25g
¥722.00 2024-04-27
eNovation Chemicals LLC
Y1193994-25g
2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
88284-48-4 95%
25g
$125 2024-07-20
Chemenu
CM138147-5g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
5g
$117 2022-05-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T102512-1g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
1g
¥49.90 2023-09-01
eNovation Chemicals LLC
D548994-1g
2-(TriMethylsilyl)phenyl trifluoroMethanesulfonate
88284-48-4 97%
1g
$110 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024288-1g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
1g
¥44 2024-05-21

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 70 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.4 -78 °C; 1 h, -78 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
リファレンス
Trifluoromethyl aryl sulfonates (TFMS): An applicable trifluoromethoxylation reagent
Lei, Meng; et al, Tetrahedron Letters, 2019, 60(20), 1389-1392

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 30 min, 0 °C
2.1 Solvents: Tetrahydrofuran ;  2 h, reflux; reflux → rt
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
2.3 -78 °C; 2 h, -78 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C
リファレンス
Copper-Mediated Cascade C-H/N-H Annulation of Indolocarboxamides with Arynes: Construction of Tetracyclic Indoloquinoline Alkaloids
Zhang, Ting-Yu; et al, Organic Letters, 2018, 20(1), 220-223

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  79.2 s, rt
1.2 Solvents: Diethyl ether ;  67 min, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
リファレンス
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 min, -78 °C
1.3 -78 °C; 40 min, -78 °C; -78 °C → rt; 20 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
リファレンス
Stereoretentive Ring-Opening Metathesis Polymerization to Access All-cis Poly(p-phenylenevinylene)s with Living Characteristics
Hsu, Ting-Wei; et al, Journal of the American Chemical Society, 2020, 142(28), 11983-11987

ごうせいかいろ 5

はんのうじょうけん
1.1 45 min, 80 °C
1.2 Solvents: Tetrahydrofuran ;  rt → -100 °C
1.3 Reagents: Butyllithium ;  -100 °C; 20 min, -100 °C → -80 °C; -80 °C → -100 °C
1.4 -100 °C; 20 min, -100 °C → -80 °C
リファレンス
An efficient procedure for the synthesis of ortho-trialkylsilylaryl triflates: easy access to precursors of functionalized arynes
Pena, Diego; et al, Synthesis, 2002, (10), 1454-1458

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  90 min, reflux
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -80 °C; -80 °C → -100 °C
1.3 -100 °C; 20 min, -100 °C → -80 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
リファレンス
Synthesis of aryl stannanes from silyl triflates via aryne intermediates
Lakshmi, B. Vasantha; et al, Synlett, 2011, (3), 345-348

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
リファレンス
Improved synthesis of the benzyne precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Atkinson, Darcy J.; et al, Synthesis, 2010, (6), 911-913

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 min, -78 °C
1.2 -78 °C; 40 min, -78 °C; -78 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Stereoretentive ring-opening metathesis polymerization to access all-cis poly(p-phenylene vinylene)s with living characteristics
Hsu, Ting-Wei; et al, ChemRxiv, 2020, 1, 1-7

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 min, rt
1.2 Solvents: Diethyl ether ;  7.3 s, rt
1.3 Reagents: Sodium carbonate Solvents: Water
リファレンス
Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors
Michel, Boris; et al, Organic Letters, 2014, 16(10), 2684-2687

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Cesium fluoride ,  18-Crown-6 Solvents: Acetonitrile ,  1,2-Dichlorobenzene ;  overnight, 70 °C
リファレンス
Cycloaddition of benzyne to SWCNT: towards CNT-based paddle wheels
Criado, Alejandro; et al, Chemical Communications (Cambridge, 2010, 46(37), 7028-7030

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Isopropyl isocyanate Solvents: Dichloromethane ;  2 h, 23 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Diethyl ether ,  Pentane ;  5 min, 0 °C; 30 min, 0 °C → 23 °C
1.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine ;  23 °C → -78 °C
1.4 Reagents: Butyllithium Solvents: Hexane ;  70 min, -78 °C; 1 h, -78 °C
1.5 35 min, -78 °C; 85 min, -78 °C
1.6 Reagents: Sodium bisulfate Solvents: Water ;  45 min, -78 °C → 23 °C
1.7 Reagents: Diethylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  45 min, 40 °C; 40 °C → 23 °C
1.8 Solvents: Acetonitrile ;  20 min, 23 °C; 2 h, 23 °C
1.9 Reagents: Sodium bicarbonate ,  Sodium bisulfate Solvents: Water ;  23 °C
リファレンス
Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne
Bronner, Sarah M.; et al, Journal of Organic Chemistry, 2009, 74(22), 8842-8843

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Copper-Mediated Trifluoromethylation-Allylation of Arynes
Yang, Xinkan; et al, Organic Letters, 2018, 20(4), 1179-1182

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  4 h, 0 °C → rt
1.2 overnight, 0 °C → rt
リファレンス
Trifluoromethanesulfonic anhydride
Martinez, Antonio Garcia; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-17

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 5 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 10, 0 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, rt
リファレンス
Synthesis of aryne precursor o-Trimethylsilylphenyl triflate
Wu, Qing-chun; et al, Hecheng Huaxue, 2007, 15(1), 111-113

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 3 h, reflux; reflux → rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -78 °C; -78 °C → -100 °C
1.3 -100 °C; 20 min, -100 °C → -78 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
リファレンス
Acetic Acid Promoted Metal-Free Aerobic Carbon-Carbon Bond Forming Reactions at α-Position of Tertiary Amines
Ueda, Hirofumi; et al, Organic Letters, 2014, 16(16), 4194-4197

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -78 °C; -78 °C → -100 °C
1.2 -100 °C; 20 min, -100 °C → -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
リファレンス
Access to Highly Functionalized Indanes from Arynes and α,γ-Diketo Esters
Hu, Wanyao; et al, Organic Letters, 2019, 21(4), 941-945

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
リファレンス
Dual Nickel-/Palladium-Catalyzed Reductive Cross-Coupling Reactions between Two Phenol Derivatives
Xiong, Baojian; et al, Organic Letters, 2020, 22(16), 6334-6338

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
リファレンス
Dual nickel/palladium-catalyzed reductive cross-coupling reactions between two phenol derivatives
Xiong, Baojian; et al, ChemRxiv, 2020, 1, 1-8

ごうせいかいろ 19

はんのうじょうけん
リファレンス
1,2-Difunctionalization of Aryl Triflates: A Direct and Modular Access to Diversely Functionalized Anilines
Cho, Seoyoung; et al, Organic Letters, 2020, 22(4), 1670-1674

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Assembly of polyfunctional arenes with three contiguous and different substituents by Pd-catalyzed four-component reactions
Shen, Yong; et al, Cell Reports Physical Science, 2021, 2(11),

ごうせいかいろ 21

はんのうじょうけん
リファレンス
Aerobic Cu-catalyzed oxidative 1 : 2 coupling of benzynes with terminal alkynes
Lu, Tianhao; et al, Chemical Communications (Cambridge, 2020, 56(59), 8214-8217

ごうせいかいろ 22

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  2 h, 85 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  20 min, -80 °C
2.2 -78 °C; 30 min, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides
Shaibu, Balagopal S.; et al, Organic & Biomolecular Chemistry, 2012, 10(34), 6834-6839

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Toluene ;  4 h, 110 °C; 30 min, 110 °C; 110 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Methanol ,  Water ;  neutralized, rt
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, 0 °C; 0 °C → rt; 2 h, rt
2.2 Solvents: Water ;  rt
リファレンス
Alkyl substituted [2.2]paracyclophane-1,9-dienes
Lidster, Benjamin J.; et al, Organic & Biomolecular Chemistry, 2016, 14(25), 6079-6087

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
リファレンス
Improved synthesis of the benzyne precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Atkinson, Darcy J.; et al, Synthesis, 2010, (6), 911-913

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -78 °C; -78 °C → -100 °C
1.2 -100 °C; 20 min, -100 °C → -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
リファレンス
Acetic Acid Promoted Metal-Free Aerobic Carbon-Carbon Bond Forming Reactions at α-Position of Tertiary Amines
Ueda, Hirofumi; et al, Organic Letters, 2014, 16(16), 4194-4197

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.1 Reagents: Pyridine Solvents: Dichloromethane
リファレンス
Benzynes in Natural Product Synthesis
Hunter, Ruth F., 1989, , ,

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Raw materials

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Preparation Products

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate 関連文献

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88284-48-4)2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
2474587
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:88284-48-4)2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
A22396
清らかである:99%/99%
はかる:100g/500g
価格 ($):279.0/1392.0